Cas no 2197481-93-7 (3-(Tert-butoxy)pyrrolidine hydrochloride)

3-(Tert-butoxy)pyrrolidine hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(tert-butoxy)pyrrolidine hydrochloride
- 3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride
- 3-(Tert-butoxy)pyrrolidine hydrochloride
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- インチ: 1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H
- InChIKey: FZIWSCKEDNWENP-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C(C)(C)C)C1CNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 106
- トポロジー分子極性表面積: 21.3
3-(Tert-butoxy)pyrrolidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8883-9695-0.25g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 0.25g |
$834.0 | 2023-09-05 | |
Life Chemicals | F8883-9695-10g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 10g |
$3900.0 | 2023-09-05 | |
TRC | T221561-500mg |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F8883-9695-5g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 5g |
$2775.0 | 2023-09-05 | |
Life Chemicals | F8883-9695-0.5g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 0.5g |
$878.0 | 2023-09-05 | |
Life Chemicals | F8883-9695-1g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 1g |
$925.0 | 2023-09-05 | |
TRC | T221561-100mg |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F8883-9695-2.5g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 95%+ | 2.5g |
$1850.0 | 2023-09-05 | |
TRC | T221561-1g |
3-(tert-butoxy)pyrrolidine hydrochloride |
2197481-93-7 | 1g |
$ 570.00 | 2022-06-03 |
3-(Tert-butoxy)pyrrolidine hydrochloride 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
3-(Tert-butoxy)pyrrolidine hydrochlorideに関する追加情報
3-(Tert-butoxy)pyrrolidine Hydrochloride: A Comprehensive Overview
3-(Tert-butoxy)pyrrolidine hydrochloride (CAS No. 2197481-93-7) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in the synthesis of bioactive molecules.
The chemical structure of 3-(Tert-butoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring with a tert-butoxy group attached to the 3-position, and a hydrochloride salt. The tert-butoxy group is known for its steric bulk and electron-donating properties, which can significantly influence the reactivity and stability of the molecule. The pyrrolidine ring, on the other hand, is a common structural motif found in many biologically active compounds, including natural products and synthetic drugs.
In recent years, 3-(Tert-butoxy)pyrrolidine hydrochloride has been extensively studied for its potential as a building block in the synthesis of complex molecules. Its unique combination of functional groups makes it an attractive starting material for various chemical transformations. For instance, the tert-butoxy group can be selectively removed under mild conditions, allowing for the introduction of other functional groups or further modification of the molecule. This versatility has led to its use in the development of new synthetic methodologies and in the optimization of existing synthetic routes.
One notable application of 3-(Tert-butoxy)pyrrolidine hydrochloride is in the field of medicinal chemistry. Researchers have explored its potential as a scaffold for designing small-molecule inhibitors targeting specific enzymes and receptors. For example, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are important targets in cancer therapy. The tert-butoxy group was found to enhance the binding affinity and selectivity of these inhibitors, making them more effective in inhibiting kinase activity.
Beyond its use as an intermediate, 3-(Tert-butoxy)pyrrolidine hydrochloride has also shown promise as a lead compound in drug discovery. Its ability to modulate biological pathways and interact with specific protein targets has been investigated in several preclinical studies. One such study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The safety profile of 3-(Tert-butoxy)pyrrolidine hydrochloride is another important aspect that has been evaluated in various studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, as with any new chemical entity, thorough safety evaluations are essential before advancing to clinical trials.
In addition to its medicinal applications, 3-(Tert-butoxy)pyrrolidine hydrochloride has found utility in other areas of chemistry. For instance, it has been used as a chiral auxiliary in asymmetric synthesis, enabling the selective formation of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where enantiomeric purity is crucial for ensuring drug efficacy and safety.
The synthesis of 3-(Tert-butoxy)pyrrolidine hydrochloride typically involves multi-step processes that require careful optimization to achieve high yields and purity. One common approach involves the reaction of tert-butyl alcohol with pyrrolidine followed by acidification to form the hydrochloride salt. Advances in catalytic methods and green chemistry have led to more efficient and environmentally friendly synthetic routes for this compound.
In conclusion, 3-(Tert-butoxy)pyrrolidine hydrochloride (CAS No. 2197481-93-7) is a multifaceted compound with significant potential in various areas of chemistry and pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As ongoing research continues to uncover new applications and optimize existing methods, this compound is likely to play an increasingly important role in the development of innovative solutions for healthcare and beyond.
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